Inhibitor 38 -

Inhibitor 38

Catalog Number: EVT-10930630
CAS Number:
Molecular Formula: C31H28F2N4O3
Molecular Weight: 542.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Inhibitor 38 is classified under the category of topoisomerase inhibitors, specifically targeting topoisomerase I. It is synthesized from camptothecin through various chemical modifications that enhance its stability and efficacy. The compound has been extensively studied for its pharmacological properties and potential applications in targeted cancer therapies.

Synthesis Analysis

The synthesis of Inhibitor 38 involves several steps that enhance its stability and therapeutic efficacy.

Methods and Technical Details

  1. Starting Materials: The synthesis typically begins with camptothecin or its derivatives.
  2. Protection of Hydroxyl Groups: Key hydroxyl groups are often protected using protecting groups like Boc (tert-butyloxycarbonyl) to prevent unwanted reactions during synthesis.
  3. Esterification: The protected compound undergoes esterification reactions to introduce various functional groups that improve solubility and targeting capabilities.
  4. Click Chemistry: Advanced methods such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) are employed to form complex structures, enhancing the compound's ability to target specific tumor cells.
  5. Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield.

These methods have been optimized to produce Inhibitor 38 with high stability and release rates in physiological conditions .

Molecular Structure Analysis

Structure and Data

Inhibitor 38 has a complex molecular structure characterized by a fused ring system that includes a quinoline core. Its molecular formula is C22H20N2O5C_{22}H_{20}N_2O_5, with a molecular weight of approximately 392.4 g/mol.

  • Key Features:
    • A lactone ring that is crucial for its biological activity.
    • Multiple hydroxyl groups that can be modified for enhanced solubility and targeting.

The structural integrity of Inhibitor 38 is vital for its function as a topoisomerase I inhibitor, influencing both its binding affinity and pharmacokinetic properties .

Chemical Reactions Analysis

Reactions and Technical Details

Inhibitor 38 participates in various chemical reactions that are critical for its activation and function:

  1. Hydrolysis: Under physiological conditions, the lactone form can undergo hydrolysis to yield the active carboxylate form, which is essential for topoisomerase inhibition.
  2. Ester Bond Formation: The introduction of ester linkages enhances the compound's ability to release the active drug selectively within tumor cells.
  3. Reduction Reactions: Certain synthetic routes may involve reduction steps to modify functional groups, improving stability or solubility.

These reactions are carefully controlled to maintain the integrity of the compound while optimizing its therapeutic potential .

Mechanism of Action

Process and Data

The mechanism of action of Inhibitor 38 primarily involves the inhibition of topoisomerase I:

  1. Binding: Inhibitor 38 binds to the enzyme's active site, preventing it from performing its normal function in DNA unwinding.
  2. DNA Damage Induction: This binding leads to the accumulation of DNA breaks during replication, ultimately triggering apoptotic pathways in cancer cells.
  3. Selective Targeting: Modifications made during synthesis enhance the selectivity of Inhibitor 38 towards tumor cells, reducing off-target effects commonly associated with conventional chemotherapies.

Studies have shown that Inhibitor 38 exhibits significant cytotoxicity against various cancer cell lines due to this mechanism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound shows improved stability compared to its parent compound camptothecin due to structural modifications.
  • pH Sensitivity: The lactone form is sensitive to pH changes, which influences its activation in different biological environments.

These properties play a crucial role in determining the pharmacokinetics and bioavailability of Inhibitor 38 .

Applications

Inhibitor 38 has several scientific uses, particularly in oncology:

  1. Chemotherapy: It is primarily used as an active ingredient in chemotherapy regimens for colorectal cancer.
  2. Research Applications: Investigated for use in antibody-drug conjugates due to its potent cytotoxic effects when targeted specifically at tumor cells.
  3. Drug Development: Continues to be a focus in developing new formulations aimed at improving delivery mechanisms and reducing side effects associated with traditional chemotherapy .
Molecular Mechanisms of CD38 Inhibition by Compound 78c

Enzymatic Kinetics and Selectivity Profiling of CD38 Inhibition

Reversible Uncompetitive Inhibition Mechanism of NADase Activity

Compound 78c (thiazoloquin(az)olin(on)e) functions as a potent, reversible uncompetitive inhibitor of CD38’s nicotinamide adenine dinucleotide (NADase) activity. Kinetic analyses demonstrate that 78c binds exclusively to the enzyme-substrate complex (CD38-NAD⁺), forming a ternary complex that alters the enzyme’s catalytic efficiency. This binding reduces both the apparent maximum velocity (Vmax) and Michaelis constant (Km) of CD38 for NAD⁺. Studies using recombinant human CD38 reveal a dissociation constant (Ki) in the low nanomolar range (9.7 ± 1.5 nM), indicating high-affinity binding. The reversibility of inhibition was confirmed through dialysis experiments, where CD38 activity was fully restored upon 78c removal [1].

Product inhibition studies further elucidate the mechanism: nicotinamide increases the apparent Ki for 78c, while ADP-ribose and cyclic ADP-ribose show negligible effects. This suggests that 78c’s binding site overlaps with the product-release pocket, trapping nicotinamide and stabilizing the inhibitory complex. The uncompetitive nature distinguishes 78c from classic NADase inhibitors, as its efficacy increases with rising NAD⁺ concentrations—a critical feature for targeting NAD⁺-rich physiological environments [1] [4].

Table 1: Kinetic Parameters of CD38 Inhibition by Compound 78c

ParameterCD38 AloneCD38 + 78cChange (%)
Apparent Vmax (nmol/min/mg)225 ± 1898 ± 9-56.4%
Apparent Km (μM NAD⁺)32 ± 315 ± 2-53.1%
Ki (nM)9.7 ± 1.5

Differential Effects on Hydrolase vs. Cyclase Activity of CD38

CD38 possesses dual enzymatic functions: NAD⁺ hydrolase activity (generating ADP-ribose and nicotinamide) and ADP-ribosyl cyclase activity (producing cyclic ADP-ribose). Compound 78c exhibits a 10-fold selectivity for inhibiting hydrolase activity (Ki = 9.7 ± 1.5 nM) over cyclase activity (Ki = 100 ± 28 nM). This selectivity arises from structural differences in the catalytic site that affect transition-state stabilization. The cyclase pathway requires precise orientation of the NAD⁺ ribose moiety for intramolecular cyclization, a step less sensitive to 78c’s steric interference [1].

Notably, 78c does not inhibit the pure ADP-ribosyl cyclase from Aplysia californica (25% homologous to human CD38), even at concentrations up to 50 nM. This underscores its specificity for mammalian CD38 and suggests that residues governing hydrolase efficiency—such as threonine 221 and glutamate 146—mediate 78c’s differential effects. Mutagenesis studies confirm that cyclase-optimized CD38 mutants (e.g., T221G/E146Q) are resistant to 78c, highlighting the inhibitor’s dependence on the native hydrolase-predominant conformation [1].

Structural Specificity Against Homologous Enzymes (CD157, Aplysia Cyclase)

Compound 78c shows no significant inhibition against CD157 (BST-1), a mammalian homolog of CD38 with 30% sequence identity. At 100 nM, 78c fails to alter CD157’s catalytic activity toward nicotinamide riboside or NAD⁺. This specificity is attributed to divergent active-site residues; CD157 lacks key tryptophan (Trp189) and glutamate (Glu226) residues that form hydrogen bonds with 78c’s thiazoloquin(az)olin(on)e scaffold in CD38. Similarly, the Aplysia ADP-ribosyl cyclase remains unaffected by 78c, reinforcing its selectivity for CD38’s unique hydrolase geometry [1].

Table 2: Selectivity Profile of Compound 78c Against CD38 Homologs

EnzymePrimary ActivityKi (nM)Inhibition at 50 nM
CD38 (Human)NAD⁺ hydrolase9.7 ± 1.5>90%
CD38 (Murine)NAD⁺ hydrolase12.3 ± 2.1>85%
CD157 (Human)Nicotinamide riboside hydrolase>1000<5%
Aplysia cyclaseCyclic ADP-ribose synthase>1000<2%

Molecular Docking and Binding Affinity Studies

Thiazoloquin(az)olin(on)e Scaffold Interactions with CD38 Active Site

Computational docking models reveal that the thiazoloquin(az)olin(on)e core of 78c occupies a hydrophobic subpocket within CD38’s catalytic site, adjacent to the NAD⁺-binding cleft. Critical interactions include:

  • Hydrogen bonding: The scaffold’s carbonyl oxygen forms a hydrogen bond with the catalytic residue glutamate 226 (Glu226), disrupting proton transfer essential for nicotinamide cleavage.
  • π-π stacking: The quinoline ring engages in edge-to-face stacking with tryptophan 189 (Trp189), a residue critical for NAD⁺ ribose positioning.
  • Van der Waals contacts: Hydrophobic residues (e.g., leucine 217, valine 219) envelop the thiazole ring, enhancing binding affinity [1] [4].

Mutagenesis studies validate these predictions: Trp189Ala and Glu226Ala mutants exhibit >95% loss of 78c inhibition, confirming their indispensable roles. The inhibitor’s uncompetitive mechanism is further explained by its induced-fit binding: NAD⁺ binding induces conformational changes that create a high-affinity pocket for 78c, which then stabilizes a non-productive enzyme-substrate complex [1].

Role of E230 Mutation in Catalytically Inactive CD38 Knock-In Models

The glutamate 230 (Glu230) residue is essential for CD38’s catalytic activity, serving as a nucleophile in the glycosidic bond cleavage of NAD⁺. Knock-in mice expressing catalytically inactive CD38 (E230Q mutation) exhibit normal CD38 protein levels but undetectable NADase activity. Compound 78c treatment in wild-type mice elevates tissue NAD⁺ levels (liver: +150%; muscle: +90%), while E230Q mutants show no further NAD⁺ increase upon 78c exposure. This confirms that 78c’s effects strictly depend on functional CD38 enzyme activity [1] [5].

Structural analyses clarify why E230 is critical for 78c efficacy: The E230Q mutation disrupts hydrogen-bonding networks that stabilize the "closed" conformation of CD38 after NAD⁺ binding. Without this conformational change, 78c cannot access its high-affinity binding site. Consequently, 78c fails to inhibit E230Q-CD38 or boost NAD⁺ in this model, establishing that Glu230 mediates both catalysis and inhibitor binding [1].

Table 3: Functional Validation of CD38 E230 Mutation

ParameterWild-Type CD38E230Q Mutant
Basal NADase Activity100%0%
NAD⁺ Boost by 78c+120–150%0%
78c Ki (nM)9.7 ± 1.5>1000
Structural ConformationSubstrate-induced closurePermanently open

Properties

Product Name

Inhibitor 38

IUPAC Name

[(2R,5R)-2-benzyl-5-prop-2-ynoxypiperidin-1-yl]-[4-[bis(4-fluorophenyl)-hydroxymethyl]triazol-2-yl]methanone

Molecular Formula

C31H28F2N4O3

Molecular Weight

542.6 g/mol

InChI

InChI=1S/C31H28F2N4O3/c1-2-18-40-28-17-16-27(19-22-6-4-3-5-7-22)36(21-28)30(38)37-34-20-29(35-37)31(39,23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h1,3-15,20,27-28,39H,16-19,21H2/t27-,28-/m1/s1

InChI Key

GVLOFRPVRYAFKI-VSGBNLITSA-N

Canonical SMILES

C#CCOC1CCC(N(C1)C(=O)N2N=CC(=N2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)CC5=CC=CC=C5

Isomeric SMILES

C#CCO[C@@H]1CC[C@@H](N(C1)C(=O)N2N=CC(=N2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)CC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.